1-Methylazetidine-3-carboxylic acid chemical properties
1-Methylazetidine-3-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Methylazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylazetidine-3-carboxylic acid is a constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid four-membered ring structure serves as a valuable bioisostere for proline and other amino acids, offering a tool to modulate the conformational properties of peptides and small molecule therapeutics. This guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, spectroscopic signature, and reactivity. We will delve into its role as a synthetic building block, discuss plausible synthetic strategies, and outline critical safety and handling protocols, providing researchers with the foundational knowledge required for its effective application in drug discovery and development.
Nomenclature and Molecular Structure
1-Methylazetidine-3-carboxylic acid is a heterocyclic compound featuring a saturated four-membered nitrogen-containing ring (azetidine). The nitrogen atom is substituted with a methyl group, and a carboxylic acid functional group is attached to the third carbon of the ring.
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IUPAC Name: 1-methylazetidine-3-carboxylic acid[1]
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Common Synonyms: 1-Methyl-3-azetidinecarboxylic acid, 3-Carboxy-1-methylazetidine[2][3][4]
The molecule's structure, with its constrained azetidine ring, imparts a distinct three-dimensional geometry, which is a key attribute for its use in designing molecules with specific conformational preferences.
Caption: 2D representation of 1-Methylazetidine-3-carboxylic acid.
Physicochemical Properties
The physicochemical properties of 1-Methylazetidine-3-carboxylic acid are crucial for its application in synthesis and drug design, influencing factors such as solubility, reactivity, and pharmacokinetic behavior. While extensive experimental data is not publicly available, computational predictions and properties of analogous structures provide valuable insights.
Table 1: Physicochemical Property Summary
| Property | Value | Source / Comment |
| Appearance | White to off-white solid powder | [2] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [1][3] |
| logP (Octanol-Water Partition Coefficient) | -0.3674 | [3] (Computed) |
| Hydrogen Bond Donors | 1 | [1][3] |
| Hydrogen Bond Acceptors | 2 | [1][3] |
| Rotatable Bonds | 1 | [1][3] |
| Solubility | Reported to be soluble in polar solvents. | [2] |
| pKa | Not experimentally determined. Expected to have two pKa values: one for the carboxylic acid (approx. 2-4) and one for the conjugate acid of the tertiary amine (approx. 9-11). | Inferred from functional groups[6][7] |
The presence of both a basic tertiary amine and an acidic carboxylic acid group makes the molecule zwitterionic at physiological pH. Its low calculated logP value suggests high hydrophilicity.
Spectroscopic Characterization
Spectroscopic analysis is essential for structure confirmation and purity assessment. While a public spectral database for this specific compound is not available, its characteristic features can be predicted based on established principles of NMR, IR, and mass spectrometry.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Signal |
| ¹H NMR | Methyl protons (-NCH₃) | Singlet, ~2.3-2.5 ppm |
| Methylene protons (-CH₂-) | Multiplets, ~3.0-3.8 ppm (diastereotopic) | |
| Methine proton (-CH-) | Multiplet, ~3.2-3.6 ppm | |
| Carboxylic acid proton (-COOH) | Broad singlet, >10 ppm (concentration dependent) | |
| ¹³C NMR | Methyl carbon (-NCH₃) | ~45-50 ppm |
| Methylene carbons (-CH₂-) | ~55-65 ppm | |
| Methine carbon (-CH-) | ~40-45 ppm | |
| Carbonyl carbon (-COOH) | ~175-185 ppm | |
| IR Spectroscopy | O-H stretch (carboxylic acid) | Very broad band, 2500-3500 cm⁻¹ |
| C=O stretch (carbonyl) | Strong, sharp band, 1700-1730 cm⁻¹ | |
| C-N stretch | ~1100-1200 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 115.06 |
| Major Fragments | Loss of COOH (m/z = 70), loss of CH₃ (m/z = 100) |
Causality Behind Predictions:
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¹H NMR: The protons on the azetidine ring are in a constrained environment, leading to complex splitting patterns (multiplets). The electron-withdrawing nature of the nitrogen and carbonyl groups shifts the ring protons downfield.[8]
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¹³C NMR: The chemical shifts are typical for sp³ carbons attached to nitrogen and a carbonyl group. The carbonyl carbon itself is significantly deshielded and appears far downfield.
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IR Spectroscopy: The most prominent feature of a carboxylic acid is the extremely broad O-H stretch, which is due to strong intermolecular hydrogen bonding, often forming dimers.[9] This broad peak typically overlaps with the C-H stretching region. The C=O stretch is also a very strong and reliable indicator.[9]
Synthesis and Reactivity
Plausible Synthetic Workflow
Step-by-Step Protocol (Proposed):
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Starting Material: Begin with a commercially available precursor such as Ethyl 1-Boc-azetidine-3-carboxylate. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen.
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Boc Deprotection: The Boc group is removed under acidic conditions. Typically, trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent is used at room temperature.
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Reductive Amination: The resulting secondary amine (Ethyl azetidine-3-carboxylate) is then methylated. A standard and high-yielding method is reductive amination, using formaldehyde as the carbonyl source and a mild reducing agent like sodium triacetoxyborohydride (STAB). This one-pot reaction is efficient and avoids over-alkylation.
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Ester Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is achieved by treating the ester with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a water/alcohol solvent mixture, followed by acidic workup to protonate the carboxylate.
Caption: Proposed synthetic workflow for 1-Methylazetidine-3-carboxylic acid.
Reactivity Profile
The reactivity of 1-Methylazetidine-3-carboxylic acid is dictated by its two primary functional groups:
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Tertiary Amine: The nitrogen atom is basic and nucleophilic. It will be protonated under acidic conditions to form an azetidinium salt. While sterically hindered, it can participate in reactions such as quaternization with reactive alkyl halides.
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Carboxylic Acid: This group undergoes typical carboxylic acid reactions. It can be readily converted into esters (via Fischer esterification or reaction with an alkyl halide under basic conditions), amides (through activation with coupling reagents like EDC/HOBt followed by reaction with an amine), or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. The presence of the amine may require protective group strategies for certain transformations.
Applications in Medicinal Chemistry
The azetidine ring is a "bioisostere" of the pyrrolidine ring found in proline. Its incorporation into drug candidates offers several advantages:
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Conformational Constraint: The rigid four-membered ring reduces the number of accessible conformations a molecule can adopt. This can lead to increased binding affinity and selectivity for a biological target by "pre-organizing" the molecule in its bioactive conformation.[11]
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Improved Physicochemical Properties: The replacement of a carbon atom with a nitrogen atom (as in an azetidine compared to a cyclobutane) can improve properties like aqueous solubility and reduce lipophilicity, which is often beneficial for drug candidates.[2]
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Vectorial Exit: The compact nature of the azetidine ring allows substituents to project into different regions of a binding pocket compared to larger rings, enabling novel interactions with the target protein.
Azetidine carboxylic acids are key building blocks for creating these structurally unique molecules and have been incorporated into compounds targeting a wide range of diseases.[10]
Safety and Handling
1-Methylazetidine-3-carboxylic acid requires careful handling due to its potential hazards.
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GHS Classification: The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation, and causes serious eye irritation.[1][4] It may also cause respiratory irritation.[4][12]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
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Storage: Store in a tightly sealed container in a cool, dry place.[13] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to ensure stability.[12][13]
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Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.
References
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PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 51935-51965. Retrieved from [Link]
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Synthonix. (n.d.). 1-Methylazetidine-3-carboxylic acid - [M0190]. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylazetidine-3,3-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Bak, A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(16), 4983. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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